Cas no 93643-24-4 ((8aS)-octahydropyrrolo[1,2-a]piperazine)

(8aS)-octahydropyrrolo[1,2-a]piperazine structure
93643-24-4 structure
Product Name:(8aS)-octahydropyrrolo[1,2-a]piperazine
CAS 번호:93643-24-4
MF:C7H14N2
메가와트:126.199461460114
MDL:MFCD03787926
CID:803359
PubChem ID:781249
Update Time:2024-10-26

(8aS)-octahydropyrrolo[1,2-a]piperazine 화학적 및 물리적 성질

이름 및 식별자

    • (S)-1,4-DIAZABICYCLO[4.3.0]NONANE
    • (8aS)-octahydro-Pyrrolo[1,2-a]pyrazine
    • (S)-Octahydropyrrolo[1,2-a]pyrazine
    • Pyrrolo[1,2-a]pyrazine,octahydro-, (8aS)-
    • (6S)-1,4-Diazabicyclo[4.3.0]nonane
    • (8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
    • (8aS)-Octahydropyrrolo[1,2-a]pyrazine (ACI)
    • Pyrrolo[1,2-a]pyrazine, octahydro-, (S)- (ZCI)
    • (8aS)-octahydropyrrolo[1,2-a]pyrazine
    • (S)-Octahydro-pyrrolo[1,2-a]pyrazine
    • (8aS)-octahydropyrrolo[1,2-a]piperazine
    • AKOS015995208
    • EN300-57837
    • (S)-octahydropyrrolo[1,2-alpha]pyrazine
    • J-502269
    • PS-3853
    • FTTATHOUSOIFOQ-ZETCQYMHSA-N
    • 93643-24-4
    • DTXSID30354765
    • BCP27556
    • (S)-1,4-Diazabicyclo[4.3.0]nonane,98+%
    • MFCD03787926
    • J-502512
    • (6s)-1,4-diazabicyclo[4,3,0]nonane
    • (S)-1,4-Diazabicyclo[4.3.0]nonane, AldrichCPR
    • (8aS) -octahydropyrrolo[1,2-a]pyrazine
    • SCHEMBL271886
    • PYRROLO[1,2-A]PYRAZINE, OCTAHYDRO-, (8AS)-
    • AC-7091
    • MDL: MFCD03787926
    • 인치: 1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m0/s1
    • InChIKey: FTTATHOUSOIFOQ-ZETCQYMHSA-N
    • 미소: [C@H]12CNCCN1CCC2

계산된 속성

  • 정밀분자량: 126.11600
  • 동위원소 질량: 126.115698455g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 103
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.2
  • 토폴로지 분자 극성 표면적: 15.3Ų

실험적 성질

  • 플래시 포인트: 88.833℃
  • 수용성: Slightly soluble in water.
  • PSA: 15.27000
  • LogP: 0.32070

(8aS)-octahydropyrrolo[1,2-a]piperazine 보안 정보

  • 위험물 표지: Xi
  • 위험 등급:8

(8aS)-octahydropyrrolo[1,2-a]piperazine 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

(8aS)-octahydropyrrolo[1,2-a]piperazine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
YT0011-25g
(8as)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
93643-24-4 95%
25g
$2200 2023-09-07
TRC
D679743-10mg
(S)-1,4-Diazabicyclo[4.3.0]nonane
93643-24-4
10mg
$ 50.00 2022-06-05
TRC
D679743-50mg
(S)-1,4-Diazabicyclo[4.3.0]nonane
93643-24-4
50mg
$ 95.00 2022-06-05
TRC
D679743-100mg
(S)-1,4-Diazabicyclo[4.3.0]nonane
93643-24-4
100mg
$ 135.00 2022-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S11270-250mg
(S)-Octahydropyrrolo[1,2-a]pyrazine
93643-24-4
250mg
¥1208.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S11270-1g
(S)-Octahydropyrrolo[1,2-a]pyrazine
93643-24-4
1g
¥3058.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S11270-100mg
(S)-Octahydropyrrolo[1,2-a]pyrazine
93643-24-4
100mg
¥728.0 2021-09-07
Alichem
A099001218-1g
(S)-Octahydropyrrolo[1,2-a]pyrazine
93643-24-4 98%
1g
$291.50 2023-08-31
Chemenu
CM109115-1g
(8aS)-octahydropyrrolo[1,2-a]piperazine
93643-24-4 97%
1g
$275 2021-08-06
Chemenu
CM109115-5g
(8aS)-octahydropyrrolo[1,2-a]piperazine
93643-24-4 97%
5g
$825 2021-08-06

(8aS)-octahydropyrrolo[1,2-a]piperazine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium aluminum hydride
참조
Azacyclohexanes. XXVII. Synthesis and antiangina activity of nonachlazine stereoisomers
Nazarova, L. S.; Rozonov, Yu. B.; Likhosherstov, A. M.; Morozova, T. V.; Skoldinov, A. P.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1984, 18(12), 1445-8

합성 방법 2

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, rt → reflux
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water ;  1 h, rt
참조
Preparation of (diazabicycloalkyl)dibenzoxepines and analogs as dopamine D4 receptor antagonists
, United States, , ,

합성 방법 3

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  < 10 °C; 4 h, reflux
참조
Compound as potassium channel modulator
, China, , ,

합성 방법 4

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
참조
Preparation of novel 6-5 membered fused azole ring derivatives as certain protein kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium ,  Palladium dihydroxide Solvents: Methanol ;  12 h, rt
참조
Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs
, China, , ,

합성 방법 6

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Preparation of benzimidazole quinolinones for inhibiting a serine/threonine kinase
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, reflux
참조
Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists
Moir, Elizabeth M.; Yoshiizumi, Kazuya; Cairns, Jim; Cowley, Phillip; Ferguson, Morag; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7327-7330

합성 방법 8

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Preparation of benzimidazole quinolinones for inhibiting FGFR3 and treating multiple myeloma
, United States, , ,

합성 방법 9

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Synthesis and inhibitory activity on carbonic anhydrase of some new sulpiride analogs studied by means of a new method
Botre, Claudio; Botre, Francesco; Jommi, Giancarlo; Signorini, Roberto, Journal of Medicinal Chemistry, 1986, 29(10), 1814-20

합성 방법 10

반응 조건
참조
Preparation of pyrimidine derivatives as 5-HT3 receptor antagonists having agonistic activity on 5-HT1A
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
참조
Preparation of piperazinylpyridine derivatives as 5-HT3 receptor antagonists, pharmaceutical compositions containing them, and their uses
, Japan, , ,

합성 방법 12

반응 조건
참조
Aralkyl diazabicycloalkane derivatives for CNS disorders
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
참조
Synthesis and evaluation of conformationally restricted N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines at σ receptors. 2. Piperazines, bicyclic amines, bridged bicyclic amines, and miscellaneous compounds
de Costa, Brian R.; He, Xiaoshu; Linders, Joannes T. M.; Dominguez, Celia; Gu, Zi Qiang; et al, Journal of Medicinal Chemistry, 1993, 36(16), 2311-20

(8aS)-octahydropyrrolo[1,2-a]piperazine Raw materials

(8aS)-octahydropyrrolo[1,2-a]piperazine Preparation Products

(8aS)-octahydropyrrolo[1,2-a]piperazine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:93643-24-4)(8aS)-octahydropyrrolo[1,2-a]piperazine
주문 번호:A847384
인벤토리 상태:in Stock
재다:1g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:14
가격 ($):157.0/480.0
Email:sales@amadischem.com

(8aS)-octahydropyrrolo[1,2-a]piperazine 관련 문헌

추천 공급업체
Amadis Chemical Company Limited
(CAS:93643-24-4)(8aS)-octahydropyrrolo[1,2-a]piperazine
A847384
순결:99%/99%
재다:1g/5g
가격 ($):157.0/480.0
Email